7-(Triethylsilyl)baccatin III

Catalog No.
S783991
CAS No.
115437-21-3
M.F
C37H52O11Si
M. Wt
700.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Triethylsilyl)baccatin III

Starting from 10-DAB III requires tedious, low-yield selective silylation and acetylation steps that generate complex mixtures. 7-(Triethylsilyl)baccatin III eliminates this bottleneck, providing a ready-to-use intermediate for direct C-13 side-chain coupling.

  • Pre-installed TES protecting group ensures >99% regioselectivity at C-13, avoiding C-7 acylation byproducts.
  • Enables direct Ojima-Holton β-lactam coupling, reducing synthetic steps and overall cost.
  • Supplied with rigorous analytical certification (≥98% HPLC), ensuring batch-to-batch consistency for API scale-up.

CAS Number

115437-21-3

Product Name

7-(Triethylsilyl)baccatin III

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C37H52O11Si

Molecular Weight

700.9 g/mol

InChI

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1

InChI Key

WHXLTBRGUWTBQP-UZBMNOCMSA-N

Synonyms

7-O-(Triethylsilyl)baccatin III; [2aR-(2aα,4β,4aβ,6β,9α,11α,12α,12aα,12bα)]-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-4-[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]b

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

7-(Triethylsilyl)baccatin III (CAS: 115437-21-3) is a highly specialized, pre-protected diterpenoid intermediate central to the commercial semi-synthesis of paclitaxel and related taxane APIs. In the native baccatin III structure, the C-7 secondary hydroxyl group is significantly more reactive than the sterically hindered C-13 hydroxyl group, which is the required attachment point for the pharmacologically active side chain. By featuring a triethylsilyl (TES) protecting group at the C-7 position, this compound effectively shields the reactive site, allowing for highly regioselective esterification at C-13. For pharmaceutical manufacturers and CDMOs, procuring 7-TES-baccatin III directly bypasses the complex, yield-limiting selective protection and acetylation steps required when starting from raw 10-deacetylbaccatin III (10-DAB), thereby streamlining the production of complex antineoplastic agents [1].

Research Fit

Protected intermediate for taxane semi-synthesis
Reference standard for impurity profiling
Benchmark for silyl-group selectivity studies

Attempting to substitute 7-TES-baccatin III with unprotected baccatin III or 10-DAB in side-chain coupling reactions leads to catastrophic process failures. Because the C-7 hydroxyl is sterically more accessible and chemically more reactive than the C-13 hydroxyl, direct coupling attempts with unprotected precursors result in predominant C-7 acylation, yielding inactive byproducts and complex mixtures that are notoriously difficult to separate. Furthermore, attempting to perform the C-7 TES protection in-house from 10-DAB requires massive excesses of silylating reagents (e.g., 20 equivalents of TES-Cl) and strict cryogenic control, often resulting in incomplete conversion or unwanted over-silylation. Procuring the precisely protected 7-TES-baccatin III is therefore a mandatory procurement strategy to ensure high-yielding, regioselective C-13 coupling without the burden of in-house protection bottlenecks [1].

Substitution Risk

! Silyl group steric demand may alter diastereoselectivity in kinetic resolution
! Incomplete TES deprotection may generate residual process-related impurity

C-13 Regioselective Coupling Efficiency via C-7 Shielding

In the semi-synthesis of paclitaxel, attaching the chiral side chain to the sterically hindered C-13 position is the most critical step. Utilizing 7-TES-baccatin III allows direct coupling with a β-lactam side chain (the Ojima-Holton method) to proceed with up to 92% yield precisely at the C-13 position. In contrast, attempting to couple side chains to unprotected baccatin III results in predominant acylation at the more reactive C-7 position, leading to complex mixtures and drastically reducing the yield of the desired C-13 product to negligible levels [1].

Evidence DimensionC-13 Side-Chain Coupling Yield
Target Compound Data~92% yield (using β-lactam coupling method)
Comparator Or BaselineUnprotected Baccatin III (Dominant C-7 competitive acylation, negligible C-13 yield)
Quantified Difference>80% absolute yield improvement for the critical C-13 esterification step
Conditionsβ-lactam coupling in THF/LiHMDS or equivalent basic conditions

Ensures the expensive chiral side chain is attached exclusively to the correct position, maximizing final API yield and preventing the formation of inseparable impurities.

Kinetic Resolution Diastereoselectivity
Head-to-head
Isomeric ratio 10:1 (TES)
TBDMS 41:1 | TIPS 32:1
Defines selectivity baseline for silyl group selection
LiHMDS, −40 °C to 0 °C

Late-Stage Deprotection Yield and Core Taxane Stability

The choice of the C-7 protecting group is critical because the taxane core and the newly attached C-13 ester are highly sensitive to harsh cleavage conditions. The triethylsilyl (TES) group on 7-TES-baccatin III strikes the optimal balance of steric shielding during coupling and lability during removal. It can be cleaved under very mild acidic conditions (e.g., 0.5% HCl in ethanol at 0°C), achieving approximately 89% yield of the final paclitaxel API without epimerization of the sensitive C2'-OH or cleavage of the core ester bonds. Alternative robust protecting groups require conditions that cause significant degradation of the paclitaxel molecule [1].

Evidence DimensionLate-Stage Deprotection Yield
Target Compound Data~89% yield of intact paclitaxel API
Comparator Or BaselineHarsh-cleavage protecting groups (Result in core degradation and C2' epimerization)
Quantified DifferenceNear-quantitative recovery of API without structural degradation
Conditions0.5% HCl in ethanol at 0°C

Mild deprotection prevents the degradation of the highly functionalized paclitaxel product, reducing costly late-stage API loss.

β-Lactam Coupling Yield
Reported
81% yield
Range 46–84% across conditions
Informs cost-of-goods and process scaling
TBS-β-lactam, LiHMDS

Elimination of Low-Yielding In-House Protection Steps

Synthesizing 7-TES-baccatin III in-house from the natural precursor 10-deacetylbaccatin III (10-DAB) requires selective C-7 silylation followed by C-10 acetylation. The C-7 silylation step often requires up to 20 equivalents of triethylsilyl chloride in pyridine and yields only ~78% under optimized conditions, while the subsequent acetylation yields ~86%. Procuring pre-synthesized 7-TES-baccatin III bypasses these bottleneck steps, instantly improving the overall throughput of paclitaxel semi-synthesis by eliminating the ~33% cumulative material loss associated with in-house precursor preparation [1].

Evidence DimensionMaterial Retention Prior to Side-Chain Coupling
Target Compound Data100% (Procured as ready-to-use intermediate)
Comparator Or BaselineIn-house synthesis from 10-DAB (~67% cumulative yield across silylation and acetylation steps)
Quantified Difference~33% higher material retention by bypassing in-house protection steps
ConditionsStandard semi-synthetic workflow starting from 10-DAB vs. pre-protected 7-TES-baccatin III

Purchasing the pre-protected intermediate eliminates two low-yielding, reagent-heavy steps, directly accelerating CDMO workflows and reducing raw material waste.

HPLC Retention Time
Method context
Major 46.56 min, Minor 45.98 min
ΔtR 0.58 min, baseline separation
Supports diastereomer-specific impurity monitoring
C4, 0–70% ACN, 0.1% TFA
Reference Standard Identity
Source review
Reported reference material for impurity profiling
HPLC-UV, LC-MS, NMR characterization
Facilitates analytical method validation for silyl impurity
Data to verify with in-house QC

Commercial Semi-Synthesis of Paclitaxel and Docetaxel

Because it is already protected at the highly reactive C-7 position, 7-TES-baccatin III is the premier starting material for the commercial-scale semi-synthesis of paclitaxel. It allows CDMOs to proceed directly to the high-yielding Ojima-Holton β-lactam coupling step at C-13, significantly reducing the number of synthetic steps and overall production costs [1].

Development of Novel Taxoid Therapeutics

For medicinal chemistry teams exploring next-generation taxanes, 7-TES-baccatin III provides a stable, regioselective scaffold. Researchers can focus exclusively on modifying the C-13 side chain to overcome multidrug resistance or improve aqueous solubility, knowing the C-7 position is securely shielded and can be deprotected mildly later without destroying the novel analogs [1].

High-Throughput Screening of C-13 Esterification Protocols

In process chemistry optimization, 7-TES-baccatin III serves as the ideal standardized substrate for testing new coupling reagents, catalysts, or alternative side-chain precursors (such as oxazolidines or oxazinones). Using this pre-protected intermediate eliminates the variability introduced by incomplete in-house protection, ensuring that any differences in yield are strictly attributable to the coupling methodology being tested [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinetic resolution process benchmark
Diastereoselectivity baseline
Silyl group impact on stereochemical outcome
Analytical standard for EP Impurity K
Reference standard identity
Method specificity and impurity quantification
Taxane analogue synthesis intermediate
Protected core reactivity
Coupling yield and process control

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

700.32788900 Da

Monoisotopic Mass

700.32788900 Da

Heavy Atom Count

49

Wikipedia

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

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